Methyl 4-amino-3-hydroxybutanoate Methyl 4-amino-3-hydroxybutanoate
Brand Name: Vulcanchem
CAS No.: 88550-64-5
VCID: VC21078253
InChI: InChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3
SMILES: COC(=O)CC(CN)O
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol

Methyl 4-amino-3-hydroxybutanoate

CAS No.: 88550-64-5

Cat. No.: VC21078253

Molecular Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-3-hydroxybutanoate - 88550-64-5

Specification

CAS No. 88550-64-5
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
IUPAC Name methyl 4-amino-3-hydroxybutanoate
Standard InChI InChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3
Standard InChI Key QUTSKIWJUHDULC-UHFFFAOYSA-N
SMILES COC(=O)CC(CN)O
Canonical SMILES COC(=O)CC(CN)O

Introduction

Overview of Methyl 4-amino-3-hydroxybutanoate

Methyl 4-amino-3-hydroxybutanoate, also known by its IUPAC name, is an organic compound with the molecular formula C5H11NO3C_5H_{11}NO_3 and a molecular weight of approximately 133.15 g/mol. The compound features both amino and hydroxyl functional groups, which contribute to its reactivity and biological interactions.

Structural Representation

The structural representation of methyl 4-amino-3-hydroxybutanoate can be depicted in both 2D and 3D formats, showcasing the arrangement of atoms and functional groups.

Synthesis of Methyl 4-amino-3-hydroxybutanoate

The synthesis of methyl 4-amino-3-hydroxybutanoate typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Common methods include:

  • Esterification Reactions: Using methyl esters in reactions with amino acids.

  • Hydrolysis: Converting corresponding esters to the hydroxy form.

Biological Activity and Applications

Methyl 4-amino-3-hydroxybutanoate has garnered attention for its potential biological activities, particularly in relation to neurotransmitter systems.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter pathways, particularly those involving gamma-aminobutyric acid (GABA), suggesting its role in neuromodulation.

Potential Therapeutic Uses

Due to its structural properties, methyl 4-amino-3-hydroxybutanoate could serve as a candidate for drug development targeting neurological disorders or metabolic diseases.

Research Applications

In laboratory settings, this compound is utilized as a building block for synthesizing various derivatives that are explored for their pharmacological properties.

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